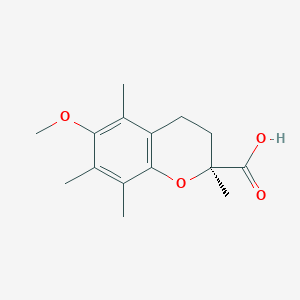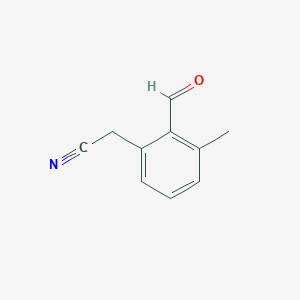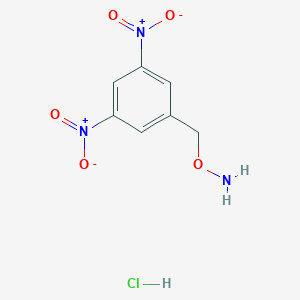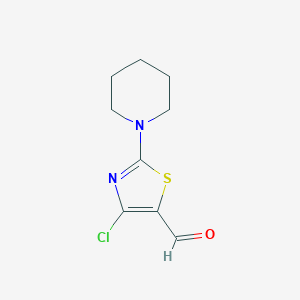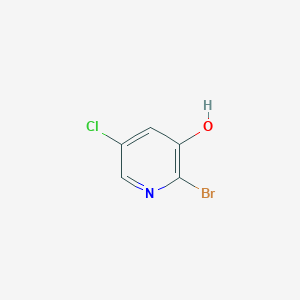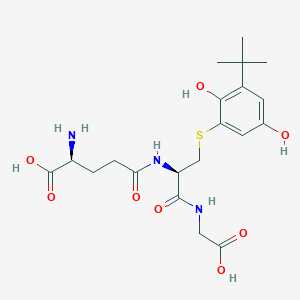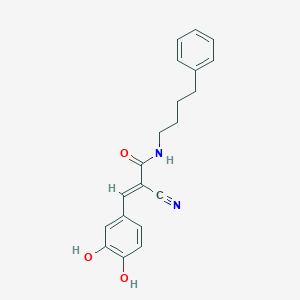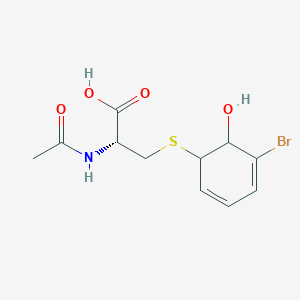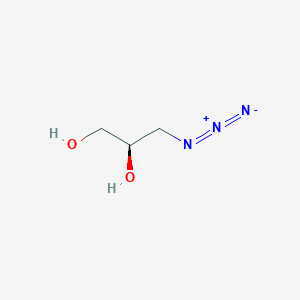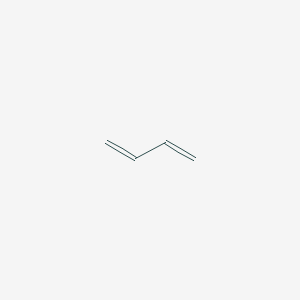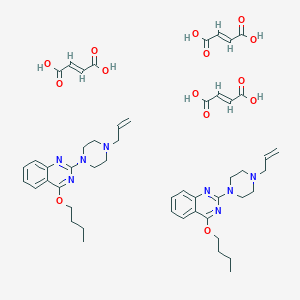
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been synthesized through a number of different methods, and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells, and may also prevent the growth and spread of tumors.
生化和生理效应
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and proliferation, and may also have anti-inflammatory properties. Additionally, 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been shown to have a positive effect on the immune system, and may be able to stimulate the production of certain immune cells.
实验室实验的优点和局限性
One advantage of using 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) in lab experiments is that it has been extensively studied, and its properties and effects are well-known. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are a number of future directions for research on 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3). One area of research that holds promise is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3), and to identify other potential applications for this compound in scientific research. Finally, future research should focus on identifying any potential limitations or side effects associated with the use of this compound in lab experiments, in order to ensure that it is used safely and effectively.
合成方法
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been achieved through a number of different methods. One such method involves the reaction of 4-butoxy-2-nitrobenzaldehyde with allylamine and piperazine in the presence of a reducing agent. This reaction produces the intermediate 2-(4-allyl-1-piperazinyl)-4-butoxy-1-nitrobenzene, which can then be further reacted with fumaric acid to produce the final product, 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3).
科学研究应用
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has anti-cancer properties, and may be able to inhibit the growth of cancer cells.
属性
CAS 编号 |
129663-99-6 |
|---|---|
产品名称 |
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) |
分子式 |
2C19H26N4O.3C4H4O4 |
分子量 |
1001.1 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/2C19H26N4O.3C4H4O4/c2*1-3-5-15-24-18-16-8-6-7-9-17(16)20-19(21-18)23-13-11-22(10-4-2)12-14-23;3*5-3(6)1-2-4(7)8/h2*4,6-9H,2-3,5,10-15H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI 键 |
WLAFFPDQVAFIOY-VQYXCCSOSA-N |
手性 SMILES |
CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
同义词 |
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



